N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide
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Description
N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is involved in regulating various physiological functions such as heart rate, blood pressure, and neurotransmitter release.
Scientific Research Applications
Halonium-initiated C-O Bond Formation
Highly efficient C-O bond formation has been developed through the reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide, providing novel access to biologically important 5-amino-3(2H)-furanones. This process involves halonium-initiated tandem oxa-cyclization and the opening of the cyclopropane ring, suggesting a method for creating complex structures from simpler cyclopropane derivatives (Wei et al., 2012).
Selective Hydrogenation Catalysts
Research into the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide manufacture, has identified a catalyst comprising Pd nanoparticles on mesoporous graphitic carbon nitride. This catalyst demonstrates high activity and selectivity under mild conditions, showcasing the potential for cyclopropane derivatives in catalyzing environmentally friendly chemical transformations (Wang et al., 2011).
Synthesis of Insecticide Precursors
The transformation of 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid into potent insecticide precursors highlights the relevance of cyclopropane derivatives in the synthesis of agriculturally important chemicals. This research underscores the versatility of cyclopropane compounds in creating effective pest control solutions (Vos & Krief, 1979).
Ethylene Precursor in Plants
The identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, in higher plants suggests a biological role for cyclopropane derivatives. This discovery is pivotal for understanding ethylene's biosynthesis and its regulation in plant physiology, shedding light on how cyclopropane derivatives influence plant growth and stress responses (Hoffman et al., 1982).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-5-9(7)10(14)13-11(2,6-12)8-3-4-8/h7-9H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBVAWABOVEHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylcyclopropane-1-carboxamide |
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